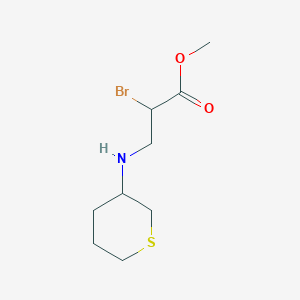
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate is an organic compound that features a bromine atom, a tetrahydrothiopyran ring, and an amino group
Vorbereitungsmethoden
The synthesis of Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate typically involves the reaction of methyl 2-bromo-3-aminopropanoate with tetrahydro-2H-thiopyran. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to form thiols or other reduced forms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate involves its interaction with specific molecular targets. The bromine atom and the amino group can participate in binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The tetrahydrothiopyran ring may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate can be compared with similar compounds such as:
Methyl 2-bromo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate: This compound has a similar structure but with the thiopyran ring attached at a different position.
3-methyl-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid: This compound features a similar thiopyran ring but with different substituents.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H16BrNO2S |
|---|---|
Molekulargewicht |
282.20 g/mol |
IUPAC-Name |
methyl 2-bromo-3-(thian-3-ylamino)propanoate |
InChI |
InChI=1S/C9H16BrNO2S/c1-13-9(12)8(10)5-11-7-3-2-4-14-6-7/h7-8,11H,2-6H2,1H3 |
InChI-Schlüssel |
JOAIMHJCONXATD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CNC1CCCSC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile](/img/structure/B13326306.png)
![7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13326310.png)
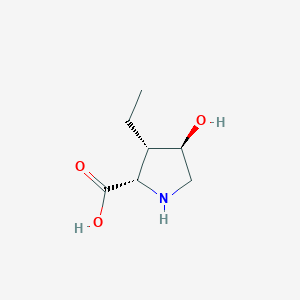
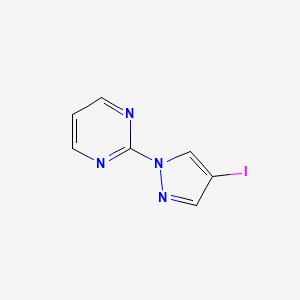
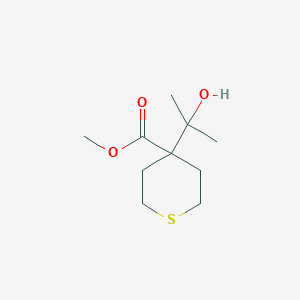
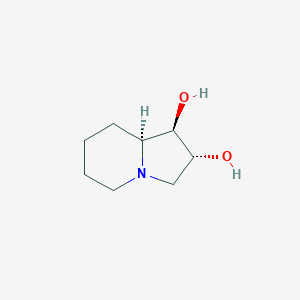
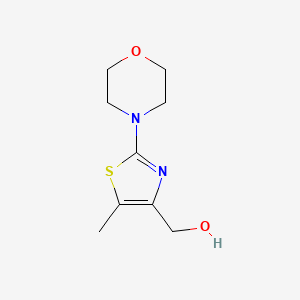
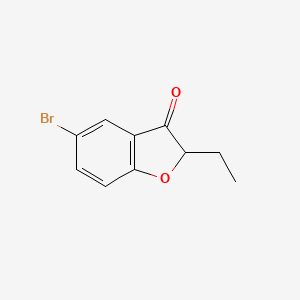

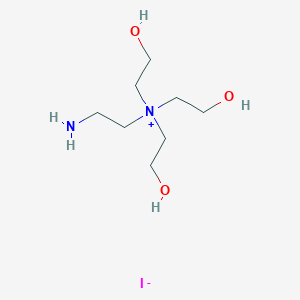
![7-(1-Methylcyclopropyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13326356.png)
![5-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-1,3,6-trimethyl-1,2-dihydro-pyridin-2-one](/img/structure/B13326364.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde](/img/structure/B13326367.png)
![Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13326371.png)
